![molecular formula C17H19N5 B6439278 2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline CAS No. 2548991-78-0](/img/structure/B6439278.png)
2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline (2M3MMAQ) is an organic compound that has been extensively studied in scientific research due to its potential applications in drug discovery and development. 2M3MMAQ has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Scientific Research Applications
2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline has been studied for its potential applications in drug discovery and development. In particular, it has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been used in studies of the mechanisms of action of drugs and other compounds, as well as in the development of new drug delivery systems.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The interaction with the target leads to changes in cellular processes, which can result in therapeutic effects.
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cell proliferation, and various metabolic processes.
Pharmacokinetics
The properties of similar compounds suggest that they are likely to be well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and duration of action.
Result of Action
The effects of similar compounds can include changes in cellular signaling, gene expression, and metabolic activity . These changes can lead to various therapeutic effects, depending on the specific targets and pathways involved.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the stability and efficacy of similar compounds
Advantages and Limitations for Lab Experiments
2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a relatively inexpensive compound that is easy to synthesize and purify. Additionally, it is stable and can be stored for long periods of time. However, it is important to note that the compound is toxic and should be handled with caution.
Future Directions
There are many potential future directions for the study of 2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline. These include further research into its mechanism of action, its potential applications in drug discovery and development, and its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, could help to further elucidate its potential uses. Finally, further research into its potential toxic effects should be conducted to ensure its safe use.
Synthesis Methods
2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline is synthesized by a multi-step process that involves the reaction of 4-methyl-1H-pyrazol-1-ylmethyl bromide with 1,3-dichloro-2-methyl-1,3-diazetidine, followed by reaction with 2-methyl-3-quinoxalinecarbonitrile. The reaction is carried out in a solvent such as ethyl acetate, and the product is isolated by column chromatography. The final product is a white powder that is soluble in organic solvents.
properties
IUPAC Name |
2-methyl-3-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-12-7-18-22(8-12)11-14-9-21(10-14)17-13(2)19-15-5-3-4-6-16(15)20-17/h3-8,14H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMLZACPERENQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=CC=CC=C4N=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.